2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide
Description
2-Cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopropyl group, a furan ring, and a phenyl group substituted with a methyl(propan-2-yl)amino moiety, making it a molecule of interest for researchers exploring new chemical entities with unique properties.
Properties
IUPAC Name |
2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(2)21(3)12-14-4-8-16(9-5-14)20-19(22)17-10-11-23-18(17)15-6-7-15/h4-5,8-11,13,15H,6-7,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAKDRHOEXXUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Aminomethylation of the Phenyl Ring: The phenyl ring is functionalized with a methyl(propan-2-yl)amino group through a Mannich reaction, involving formaldehyde, a secondary amine, and an acidic catalyst.
Amide Bond Formation: The final step involves coupling the furan ring with the aminomethylated phenyl ring via an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective and scalable reagents and catalysts.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Furanones or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biological Research: Used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Materials Science: Investigated for its properties in forming novel materials with unique electronic or structural characteristics.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, altering its activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-Cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-2-carboxamide: Similar structure but with the carboxamide group at a different position on the furan ring.
2-Cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: The unique combination of the cyclopropyl group, furan ring, and aminomethylated phenyl ring in 2-cyclopropyl-N-[4-[[methyl(propan-2-yl)amino]methyl]phenyl]furan-3-carboxamide provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in designing new molecules with specific desired properties for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
